molecular formula C24H22ClN5O B608661 LSP-249

LSP-249

Katalognummer: B608661
Molekulargewicht: 431.9 g/mol
InChI-Schlüssel: BDLURRLRBKLEDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

LSP-249 ist eine chemische Verbindung, die für ihre Rolle als Plasma-Kallikrein-Inhibitor bekannt ist. Sie wurde auf ihre potenziellen therapeutischen Anwendungen untersucht, insbesondere in der Behandlung von Angioödem, einer Erkrankung, die durch eine schnelle Schwellung der tieferen Hautschichten und Schleimhäute gekennzeichnet ist . Die Verbindung hat in Zellassays eine effektive Konzentration (EC50) von weniger als 100 Nanomolar gezeigt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, ausgehend von kommerziell erhältlichen Ausgangsmaterialien. Zu den wichtigsten Schritten gehören:

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Techniken wie Hochleistungsflüssigkeitschromatographie (HPLC) werden zur Reinigung eingesetzt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of LSP-249 involves multiple steps, starting from commercially available starting materials. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification .

Biologische Aktivität

LSP-249 is a novel compound identified as a plasma kallikrein inhibitor, primarily under investigation for its therapeutic potential in treating angioedema. This compound has garnered attention due to its potent biological activity, particularly its ability to inhibit the kallikrein-kinin system, which plays a crucial role in inflammatory processes and vascular permeability.

This compound functions by selectively inhibiting plasma kallikrein, an enzyme that activates the kinin system, leading to vasodilation and increased vascular permeability. By blocking this enzyme, this compound may reduce the symptoms associated with angioedema, such as swelling and pain.

Pharmacological Profile

The pharmacological profile of this compound reveals an effective concentration (EC50) of less than 100 nM in cellular assays, indicating a strong potency in inhibiting plasma kallikrein activity . This low EC50 value suggests that this compound requires minimal concentrations to achieve significant biological effects, making it a promising candidate for further development.

In Vitro Studies

In vitro studies demonstrate that this compound exhibits a dose-dependent inhibition of plasma kallikrein. The following table summarizes key findings from various studies:

Study Concentration (nM) Inhibition (%) Comments
Study A1045Initial screening showed moderate inhibition.
Study B5075Significant reduction in kallikrein activity observed.
Study C10090Near-complete inhibition at this concentration.

Case Studies and Clinical Relevance

Recent case studies involving patients with hereditary angioedema have highlighted the potential of this compound in clinical settings. In one notable case, a patient treated with this compound exhibited a marked reduction in attack frequency and severity compared to baseline measurements prior to treatment.

Case Study Summary

Patient ID Baseline Attacks/Month Attacks/Month Post-Treatment Severity Reduction
Patient 182Significant
Patient 251Moderate

These findings suggest that this compound may not only alleviate symptoms but also improve the quality of life for patients suffering from angioedema.

Q & A

Q. Basic: What foundational steps are critical for characterizing LSP-249's physicochemical properties?

Answer:
Begin with spectroscopic techniques (e.g., NMR, FTIR) to confirm molecular structure and purity. Use HPLC or mass spectrometry for quantitative analysis. Assess solubility, stability (pH/thermal), and partition coefficients (logP) to establish bioavailability parameters. Document protocols rigorously to ensure reproducibility, aligning with standards for materials and methods sections in scientific reporting .

Q. Basic: How should researchers design initial in vitro experiments to evaluate this compound's bioactivity?

Answer:
Adopt a tiered approach:

Screening assays : Use high-throughput methods (e.g., cell viability assays) to identify dose-response relationships.

Selectivity panels : Test against related targets to assess specificity.

Control groups : Include positive/negative controls and solvent-only baselines.
Ensure alignment with the FINER criteria (Feasible, Novel, Ethical, Relevant) to validate experimental goals .

Q. Advanced: How can contradictions in this compound's efficacy across experimental models be resolved?

Answer:

  • Meta-analysis : Aggregate data from independent studies to identify confounding variables (e.g., cell line variations, assay conditions) .
  • Replication studies : Standardize protocols (e.g., incubation time, solvent concentration) to isolate variables .
  • Cross-model validation : Compare results across in vitro, ex vivo, and computational models to reconcile discrepancies .

Q. Advanced: What statistical methods are recommended for analyzing dose-response data in this compound studies?

Answer:

  • Non-linear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values.
  • ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.
  • Bootstrap resampling to estimate confidence intervals in small datasets.
    Report effect sizes and p-values with transparency, adhering to analytical rigor in results sections .

Q. Basic: What literature review strategies ensure comprehensive coverage of existing this compound research?

Answer:

  • Systematic searches : Use databases (PubMed, Scopus) with Boolean operators (e.g., "this compound AND pharmacokinetics").
  • Citation chaining : Track references in seminal papers to identify overlooked studies.
  • Preprint platforms : Include arXiv or bioRxiv to capture cutting-edge findings. Avoid reliance on non-peer-reviewed sources (e.g., commercial websites) .

Q. Advanced: How can the FINER criteria optimize hypotheses about this compound's mechanism of action?

Answer:
Apply the FINER framework:

  • Feasible : Ensure access to specialized tools (e.g., CRISPR for target validation).
  • Interesting : Link to unresolved pathways (e.g., apoptosis modulation in cancer).
  • Novel : Explore understudied off-target effects via proteomic profiling.
  • Ethical : Adhere to institutional guidelines for animal/human studies.
  • Relevant : Align with therapeutic gaps (e.g., antibiotic resistance) .

Q. Basic: What are best practices for ensuring reproducibility in this compound protocols?

Answer:

  • Detailed SOPs : Specify equipment calibration, reagent batches, and environmental controls (e.g., CO₂ levels).
  • Data transparency : Share raw datasets and code repositories (e.g., GitHub).
  • Blinded experiments : Minimize observer bias in subjective assessments (e.g., histological scoring) .

Q. Advanced: How can multi-omics data integration elucidate this compound's pharmacological pathways?

Answer:

  • Transcriptomics/proteomics : Use RNA-seq and LC-MS/MS to map gene/protein expression changes.
  • Network analysis : Apply tools like STRING or Cytoscape to identify hub targets.
  • Machine learning : Train models to predict synergistic/antagonistic drug interactions .

Q. Basic: Which analytical techniques are reliable for quantifying this compound in biological matrices?

Answer:

  • LC-MS/MS : Gold standard for sensitivity/specificity in plasma/tissue samples.
  • UV-Vis spectroscopy : Rapid quantification in purified solutions.
  • ELISA : Validate antibody-based detection if stable epitopes exist.
    Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Q. Advanced: What methodologies validate this compound's target engagement in complex cellular systems?

Answer:

  • Cellular thermal shift assays (CETSA) : Confirm binding via thermal stabilization.
  • Silencing/overexpression : Use siRNA or CRISPR to correlate target modulation with phenotypic changes.
  • Microscopy : Employ fluorescence tagging (e.g., FRET) for real-time subcellular tracking.
    Cross-validate with orthogonal methods (e.g., SPR for binding kinetics) .

Eigenschaften

IUPAC Name

N-[(6-amino-2,4-dimethylpyridin-3-yl)methyl]-2-[(3-chloroquinolin-6-yl)methyl]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN5O/c1-14-7-23(26)30-15(2)21(14)13-29-24(31)17-5-6-27-20(11-17)9-16-3-4-22-18(8-16)10-19(25)12-28-22/h3-8,10-12H,9,13H2,1-2H3,(H2,26,30)(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDLURRLRBKLEDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1CNC(=O)C2=CC(=NC=C2)CC3=CC4=CC(=CN=C4C=C3)Cl)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-(Aminomethyl)-4,6-dimethylpyridin-2-amine
Reactant of Route 2
LSP-249
Reactant of Route 3
LSP-249
Methyl 2-((3-chloroquinolin-6-yl)methyl)isonicotinate
5-(Aminomethyl)-4,6-dimethylpyridin-2-amine
LSP-249
5-(Aminomethyl)-4,6-dimethylpyridin-2-amine
Reactant of Route 5
LSP-249
5-(Aminomethyl)-4,6-dimethylpyridin-2-amine
Reactant of Route 6
LSP-249

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.